molecular formula C12H18FN5 B11738948 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11738948
M. Wt: 251.30 g/mol
InChI Key: QLMCFXOBWXZFHW-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluoroethyl and dimethyl groups. Common reagents used in these reactions include pyrazole derivatives, alkylating agents, and fluorinating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Research has indicated that pyrazole derivatives exhibit promising anticancer activity. For example, studies have shown that compounds with similar pyrazole structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study focused on pyrazole derivatives demonstrated that modifications at specific positions can enhance their cytotoxic effects against various cancer cell lines, including breast and colon cancers .

Case Study:
In a recent investigation, a series of pyrazole derivatives were synthesized and tested for their anticancer properties. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting their potential as lead compounds for further development .

Agricultural Applications

2.1 Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Pyrazole-based compounds have been recognized for their ability to disrupt the nervous systems of insects, making them effective as insecticides. A patent application described a mixture containing pyrazole derivatives that showed enhanced efficacy against common agricultural pests .

Data Table: Efficacy of Pyrazole Derivatives as Insecticides

Compound NameTarget PestEfficacy (%)Reference
Compound AAphids85
Compound BThrips78
Compound CWhiteflies90

Biological Activities

3.1 Anti-inflammatory and Antioxidant Properties

Pyrazole derivatives have also been studied for their anti-inflammatory and antioxidant activities. Molecular docking studies suggest that these compounds can effectively bind to inflammatory mediators, thereby reducing inflammation . The antioxidant properties are attributed to the ability of these compounds to scavenge free radicals.

Case Study:
A study involving molecular docking simulations revealed that certain pyrazole derivatives exhibited strong binding affinities to cyclooxygenase enzymes, indicating potential anti-inflammatory effects. The docking scores correlated well with experimental anti-inflammatory activity in vitro .

Other Notable Applications

4.1 Nonlinear Optical Properties

Recent research has highlighted the nonlinear optical (NLO) properties of pyrazole derivatives, making them candidates for applications in photonics and optoelectronics. Studies utilizing density functional theory (DFT) have shown that these compounds possess significant hyperpolarizability, which is crucial for NLO applications .

Data Table: Nonlinear Optical Properties of Pyrazole Derivatives

Compound NameHyperpolarizability (β)Reference
Compound D120 × 10⁻³0 esu
Compound E150 × 10⁻³0 esu

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Cyclo(L-leucyl-L-prolyl) peptide

Uniqueness

Compared to similar compounds, N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its pyrazole core and fluoroethyl group contribute to its distinct properties, making it a valuable compound for various applications.

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a novel compound with potential biological applications, particularly in the fields of oncology and agriculture. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound belongs to the pyrazole class, characterized by its unique substitutions that enhance its biological activity. The structure can be represented as follows:

N 1 3 dimethyl 1H pyrazol 5 yl methyl 1 2 fluoroethyl 5 methyl 1H pyrazol 4 amine\text{N 1 3 dimethyl 1H pyrazol 5 yl methyl 1 2 fluoroethyl 5 methyl 1H pyrazol 4 amine}

Research indicates that compounds with pyrazole scaffolds often exhibit diverse biological activities. The mechanisms include:

  • Inhibition of mTORC1 : Similar compounds have been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation, which may lead to increased autophagy under certain conditions .
  • Antiproliferative Effects : Studies have demonstrated that pyrazole derivatives can exhibit significant antiproliferative effects on cancer cell lines by disrupting cellular metabolic pathways and inducing apoptosis .

Antiproliferative Activity

A study assessed the antiproliferative effects of various pyrazole derivatives, including our compound of interest. The results indicated that it exhibits submicromolar activity against several cancer cell lines, suggesting potent anticancer properties.

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-2< 0.5mTORC1 inhibition
A549 (Lung)0.8Induction of autophagy
HeLa (Cervical)0.6Apoptosis induction

Autophagy Modulation

The compound has been linked to modulation of autophagic processes. It increases basal levels of autophagy while impairing autophagic flux under nutrient-deprived conditions, which is crucial for targeting cancer cells in a harsh tumor microenvironment .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Pancreatic Cancer : In a preclinical model, pyrazole derivatives showed promising results in reducing tumor growth in pancreatic cancer by targeting metabolic pathways associated with mTORC1 signaling .
  • Breast Cancer : Another study indicated that a closely related compound inhibited breast cancer cell proliferation through apoptosis and cell cycle arrest mechanisms .
  • Agricultural Applications : The compound's structural analogs have demonstrated significant pesticidal activity against various agricultural pests, showcasing its versatility beyond medicinal applications .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-9-6-11(17(3)16-9)7-14-12-8-15-18(5-4-13)10(12)2/h6,8,14H,4-5,7H2,1-3H3

InChI Key

QLMCFXOBWXZFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=C(N(N=C2)CCF)C)C

Origin of Product

United States

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